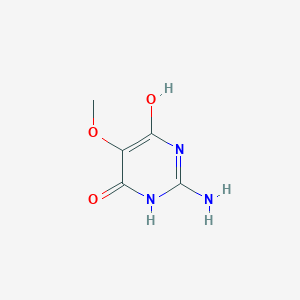

2-Amino-5-methoxypyrimidine-4,6-diol

Description

2-Amino-5-methoxypyrimidine-4,6-diol is a pyrimidine derivative characterized by hydroxyl groups at positions 4 and 6, an amino group at position 2, and a methoxy substituent at position 4. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C5H7N3O3 |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

2-amino-4-hydroxy-5-methoxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H7N3O3/c1-11-2-3(9)7-5(6)8-4(2)10/h1H3,(H4,6,7,8,9,10) |

InChI Key |

BEBIJDKTTZMGDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(NC1=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations at Position 5

- 5-Propargyl (A6): 2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol (A6) features a propargyl group at position 5, which introduces alkyne functionality for click chemistry applications. It exhibits a high melting point (250°C) and 96% synthetic yield, indicating robust crystallinity and efficient synthesis .

- 5-Methyl (5-Methylpyrimidine-4,6-diol) : The methyl group at position 5 reduces polarity, likely decreasing water solubility compared to the methoxy analog. This compound (CAS 931695-79-3) is used as an intermediate in organic synthesis .

Substituent Variations at Position 2

- 2-Amino Group (Target Compound): The amino group at position 2 enables hydrogen bonding and coordination with metal ions, making it suitable for ligand design (e.g., disodium 2-aminopyrimidine-4,6-diol in aqueous cross-coupling reactions) .

Halogenated Derivatives

- 4,6-Dichloro-5-methoxy (2-Amino-4,6-dichloro-5-methoxypyrimidine): Replacement of hydroxyl groups with chlorine atoms at positions 4 and 6 increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This derivative (CAS 13428-25-6) has a molecular weight of 194.02 g/mol and is used in pharmaceutical synthesis .

Structure-Activity Relationships (SAR)

Physical and Chemical Properties

Key Research Findings

Water Solubility: The disodium salt of 2-aminopyrimidine-4,6-diol is water-compatible, enabling its use in biological and catalytic systems .

Biological Potency: Alkyl chain length and position (e.g., 2-octylamino vs. 6-octyl) critically influence GPR84 agonist activity, with position 2 being optimal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.